3-amino-N-(2,4-dimethylphenyl)benzamide - 102630-87-5

3-amino-N-(2,4-dimethylphenyl)benzamide

Catalog Number: EVT-389677
CAS Number: 102630-87-5
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzamide derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Among these, the compound "3-amino-N-(2,4-dimethylphenyl)benzamide" and its analogs have shown promising results in various fields of medicinal chemistry. These compounds are characterized by the presence of a benzamide moiety, which is often associated with significant pharmacological properties.

Synthesis Analysis
  • Example: Synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide []: This compound was synthesized through a two-step process:
    Molecular Structure Analysis
    • Example: N-(2,4-Dimethylphenyl)-N′-(3-pyridyl)urea monohydrate []: X-ray crystallography revealed that the water molecule in this compound acts as a bridge, forming hydrogen bonds with three organic molecules. This arrangement leads to the creation of supramolecular tapes which are further cross-linked to form layers.
    Chemical Reactions Analysis
    • Example: Oxidation of 3-amino-2-(2,4-dimethoxyphenylethyl)quinazolin-4(3H)-ones []: The oxidation of these compounds leads to the generation of N-nitrenes, reactive intermediates that undergo intramolecular cyclization reactions. This reaction results in the formation of complex heterocyclic compounds, highlighting the versatility of benzamide derivatives in organic synthesis.
    Applications in Various Fields

    Anticancer Applications

    Benzamide derivatives have shown significant potential as anticancer agents. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for their in vitro anticancer activity against multiple human cancer cell lines. Some of these compounds exhibited promising anticancer activity with GI50 values comparable to the standard drug Adriamycin1. Similarly, the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity and affected mTORC1 and autophagy, suggesting a novel mechanism of action for cancer treatment2.

    Anticonvulsant Applications

    In the field of neurology, benzamide derivatives have been explored for their anticonvulsant properties. The study of three N-(2,6-dimethylphenyl)-substituted benzamides revealed that these compounds could inhibit pentylenetetrazole-induced seizures in rats, indicating their potential use in treating epilepsy and seizures5.

    Enzyme Inhibition

    Benzamide derivatives have also been investigated for their ability to inhibit enzymes. A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened for their inhibitory potential against human recombinant alkaline phosphatase and ecto-5'-nucleotidases. These compounds showed varying degrees of inhibition, suggesting their relevance in medicinal chemistry for targeting nucleotide protein interactions3.

    4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)

    Compound Description: 4-Amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide, is a potent anticonvulsant benzamide. Studies have shown its efficacy in various animal models, particularly against maximal electroshock (MES)-induced seizures. [, , , ]

    Relevance: Ameltolide is structurally analogous to 3-amino-N-(2,4-dimethylphenyl)benzamide, differing only in the position of the amino group on the benzamide ring. This positional isomerism significantly influences their pharmacological profiles. [, , , ]

    4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP)

    Compound Description: ADMP is a primary metabolite of ameltolide. It is formed through N-acetylation, a common metabolic pathway for many drugs. []

    Relevance: ADMP is a structurally related metabolite of ameltolide, which, as mentioned above, is a positional isomer of 3-amino-N-(2,4-dimethylphenyl)benzamide. This metabolic pathway (N-acetylation) may also be relevant for the metabolism of the target compound. []

    4-(Acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP)

    Compound Description: HADMP is a secondary metabolite of ameltolide, formed by the hydroxylation of ADMP. It represents a significant portion of the excreted metabolites of ameltolide. []

    Relevance: HADMP, as a further metabolized form of ADMP, highlights potential metabolic pathways for compounds structurally similar to ameltolide, including 3-amino-N-(2,4-dimethylphenyl)benzamide. []

    4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

    Compound Description: This compound is a potent anticonvulsant and a significant inhibitor of metabolic enzymes. Its structure strategically hinders N-acetylation, leading to higher and longer-lasting plasma concentrations compared to ameltolide. []

    Relevance: This compound shares the core structure of 3-amino-N-(2,4-dimethylphenyl)benzamide with additional methyl groups on the benzamide ring. This modification is designed to influence its metabolic stability, a factor that could be relevant for the target compound as well. []

    N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

    Compound Description: DEGA serves as a prodrug for LY201116 (ameltolide). It undergoes sequential N-deethylation to form MEGA and GA, which are then hydrolyzed to LY201116. []

    Relevance: While DEGA itself has a different structure, its metabolic pathway, leading ultimately to ameltolide, provides insights into potential prodrug strategies for compounds related to 3-amino-N-(2,4-dimethylphenyl)benzamide. []

    N-(2,6-Dimethylphenyl)-4-[[(ethylamino)acetyl]amino]benzamide (MEGA)

    Compound Description: MEGA is an intermediate metabolite in the DEGA to LY201116 pathway, formed after one N-deethylation step. []

    Relevance: Similar to DEGA, MEGA, as an intermediate metabolite leading to ameltolide, offers insights into potential prodrug designs and metabolic pathways for compounds structurally related to 3-amino-N-(2,4-dimethylphenyl)benzamide. []

    N-(2,6-Dimethylphenyl)-4-[(aminoacetyl)amino]benzamide (GA)

    Compound Description: GA is the penultimate metabolite in the DEGA to LY201116 pathway. It is hydrolyzed directly to LY201116. []

    Relevance: Like DEGA and MEGA, GA illustrates a possible prodrug strategy and metabolic pathway leading to the formation of ameltolide, offering valuable knowledge for developing and understanding the metabolism of compounds like 3-amino-N-(2,4-dimethylphenyl)benzamide. []

    Mechanism of Action

    The benzamide derivatives exhibit their biological activities through different mechanisms depending on their structural variations. For instance, some compounds in this class have been found to exhibit anticancer properties by inhibiting mitosis in plant cells, as seen with a N-(1,1-dimethylpropynyl) benzamide series, which selectively inhibits mitosis at low concentrations4. Others have shown anticonvulsant activities, such as the N-(2,6-dimethylphenyl)-substituted benzamides, which inhibit seizures in animal models5. Additionally, certain benzamide derivatives have been reported to modulate autophagy and mTORC1 activity, which are crucial pathways in cancer cell survival and proliferation2. The antiproliferative activity of these compounds is often evaluated using various cancer cell lines, and their effects on specific cellular pathways are elucidated through molecular docking studies and biochemical assays12.

    Properties

    CAS Number

    102630-87-5

    Product Name

    3-amino-N-(2,4-dimethylphenyl)benzamide

    IUPAC Name

    3-amino-N-(2,4-dimethylphenyl)benzamide

    Molecular Formula

    C15H16N2O

    Molecular Weight

    240.3 g/mol

    InChI

    InChI=1S/C15H16N2O/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)

    InChI Key

    KUOKLERLHHRXPU-UHFFFAOYSA-N

    SMILES

    CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C

    Canonical SMILES

    CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.